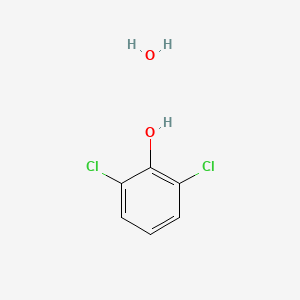
Phenol, 2,6-dichloro-, monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-dichloro-, monohydrate (9CI) is a chemical compound with the molecular formula C6H4Cl2O.H2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-, monohydrate can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C6H5OH+2Cl2→C6H3Cl2OH+2HCl
The resulting 2,6-dichlorophenol is then hydrated to form the monohydrate compound.
Industrial Production Methods
In industrial settings, the production of 2,6-dichlorophenol involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The hydration step is carried out by exposing the 2,6-dichlorophenol to water vapor under controlled conditions to obtain the monohydrate form.
化学反応の分析
Types of Reactions
Phenol, 2,6-dichloro-, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorocyclohexanols.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.
科学的研究の応用
Phenol, 2,6-dichloro-, monohydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of pesticides, disinfectants, and other chemical products.
作用機序
The mechanism of action of phenol, 2,6-dichloro-, monohydrate involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its chlorinated structure enhances its reactivity and ability to penetrate biological membranes. The molecular targets include enzymes and structural proteins, which are inactivated or denatured upon exposure to the compound.
類似化合物との比較
Similar Compounds
Phenol: The parent compound without chlorine substitutions.
2,4-Dichlorophenol: Chlorine atoms substituted at the 2 and 4 positions.
4-Chlorophenol: Single chlorine substitution at the 4 position.
Uniqueness
Phenol, 2,6-dichloro-, monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and antimicrobial activity compared to other chlorophenols.
特性
CAS番号 |
848169-95-9 |
|---|---|
分子式 |
C6H6Cl2O2 |
分子量 |
181.01 g/mol |
IUPAC名 |
2,6-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2 |
InChIキー |
UNBGRCJPTFUYFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)
![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)

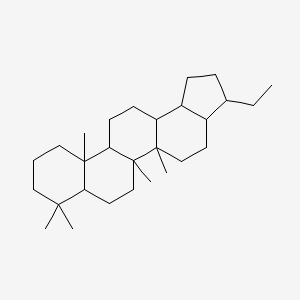

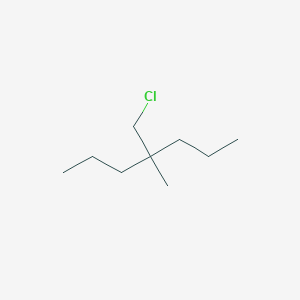

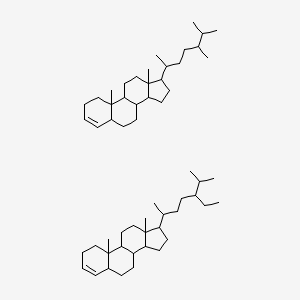

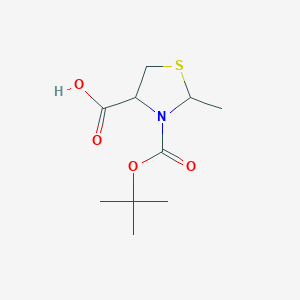
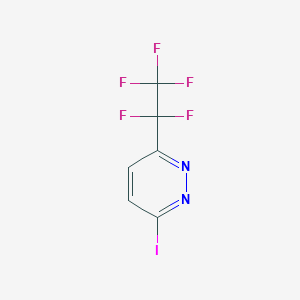
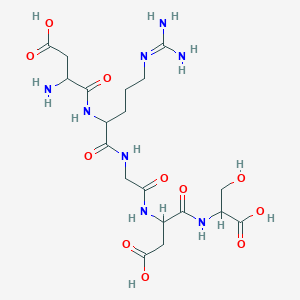
![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
